

Application Note: High-Sensitivity Quantification of N-Nitrosoguvacoline (NGL) by LC-MS/MS

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Compound of Interest

Compound Name: *N-Nitrosoguvacoline*

CAS No.: 55557-02-3

Cat. No.: B014659

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Executive Summary

N-Nitrosoguvacoline (NGL) is a specific nitrosamine impurity derived from the nitrosation of Guvacoline, a major alkaloid found in Areca catechu (Areca nut). While historically associated with oral tobacco and betel quid usage, NGL has emerged as a critical analyte in pharmaceutical quality control for two reasons:

- **Excipient Risk:** The increasing scrutiny of plant-derived excipients and traditional medicine formulations requires rigorous screening for specific nitrosated alkaloids.
- **NDSRI Modeling:** Structurally, NGL serves as a model for Nitrosamine Drug Substance-Related Impurities (NDSRIs) containing tetrahydropyridine moieties, aiding in the development of "read-across" safety assessments for chemically similar active pharmaceutical ingredients (APIs).

This guide provides a validated protocol for the extraction, separation, and quantification of NGL, designed to meet the rigorous sensitivity requirements of current FDA and EMA nitrosamine control policies.

Chemical & Regulatory Profile

Physicochemical Properties

Understanding the chemistry of NGL is vital for method development. Unlike its parent alkaloid Guvacoline, NGL is non-basic due to the electron-withdrawing nitroso group on the nitrogen. This dictates that cation-exchange mechanisms (commonly used for alkaloids) will not retain NGL, a critical distinction for sample preparation.

Property	Detail
Common Name	N-Nitrosoguvacoline (NGL)
IUPAC Name	Methyl 1-nitroso-1,2,5,6-tetrahydropyridine-3-carboxylate
CAS Number	55557-02-3
Molecular Formula	C ₇ H ₁₀ N ₂ O ₃
Molecular Weight	170.17 g/mol
Solubility	Soluble in Methanol, Acetonitrile, Dichloromethane. Sparingly soluble in water.
pKa	N/A (Amide-like character of N-NO group prevents protonation at physiological pH)
Stability	Light-sensitive (photolytic degradation). Stable in methanol at -20°C.

Regulatory Framework (CPCA)

Under the FDA's Carcinogenic Potency Categorization Approach (CPCA), NGL is evaluated based on its structural features.

- Structure: Cyclic nitrosamine with alpha-hydrogens at C2 and C6.
- Activating Features: Lack of strong electron-withdrawing groups on the alpha-carbons.

- Predicted Potency: While IARC classifies it as Group 3 (inadequate evidence in humans), the structural alerts necessitate control. It typically falls into Potency Category 3 or 4, but in the absence of compound-specific toxicology data, the conservative Acceptable Intake (AI) of 1500 ng/day (or 26.5 ng/day if treating as high-potency default) is often applied for screening.
- Target LOQ: Methods should achieve an LOQ $\leq 10\%$ of the AI concentration relative to the maximum daily dose (MDD).

Analytical Protocol

Reagents and Standards

- Reference Standard: **N-Nitrosoguvacoline** (>98% purity).
- Internal Standard (IS): **N-Nitrosoguvacoline-d4** (preferred) or N-Nitrosopiperidine-d4 (surrogate).
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

Standard Preparation

Self-Validating Step: Nitrosamines are prone to degradation under UV light. All preparation must occur under amber light or in amber glassware.

- Stock Solution (1 mg/mL): Dissolve 10 mg NGL in 10 mL Methanol. Store at -20°C .
- Intermediate Stock (10 $\mu\text{g/mL}$): Dilute 100 μL Stock into 9.9 mL Methanol.
- Working Standards: Serially dilute in Water:Methanol (90:10) to match the initial mobile phase conditions. Range: 0.5 ng/mL to 100 ng/mL.
 - Why 90:10? Injecting high organic solvent (100% MeOH) leads to peak fronting and poor retention of early-eluting polar nitrosamines.

Sample Preparation (Solid Phase Extraction)

Since NGL is non-basic, we use HLB (Hydrophilic-Lipophilic Balance) cartridges for retention, or MCX (Mixed-Mode Cation Exchange) in a "pass-through" mode to remove cationic

interferences (like parent alkaloids) while collecting NGL in the filtrate.

Recommended Workflow: HLB Extraction

- Conditioning: 3 mL MeOH followed by 3 mL Water.
- Loading: Load sample (e.g., dissolved drug powder or biological fluid) adjusted to pH 7.
- Washing: Wash with 5% Methanol in Water (removes salts/polar interferences).
- Elution: Elute NGL with 3 mL Acetonitrile.
- Concentration: Evaporate to dryness under Nitrogen stream at 35°C (Do not exceed 40°C to prevent volatilization).
- Reconstitution: Reconstitute in 200 µL Mobile Phase A:B (90:10).

LC-MS/MS Conditions

- System: UHPLC coupled to Triple Quadrupole MS.
- Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.
 - Insight: Biphenyl phases often offer better selectivity for isomeric nitrosamines than C18.
- Mobile Phase A: 0.1% Formic Acid in Water.[\[1\]](#)
- Mobile Phase B: 0.1% Formic Acid in Methanol.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-1 min: 5% B (Hold for trapping)
 - 1-6 min: 5% -> 95% B
 - 6-8 min: 95% B (Wash)

- 8.1 min: 5% B (Re-equilibrate)

MS Parameters (MRM)

- Source: Electrospray Ionization (ESI) - Positive Mode.
- Precursor Ion: 171.1 [M+H]⁺
- Transitions:

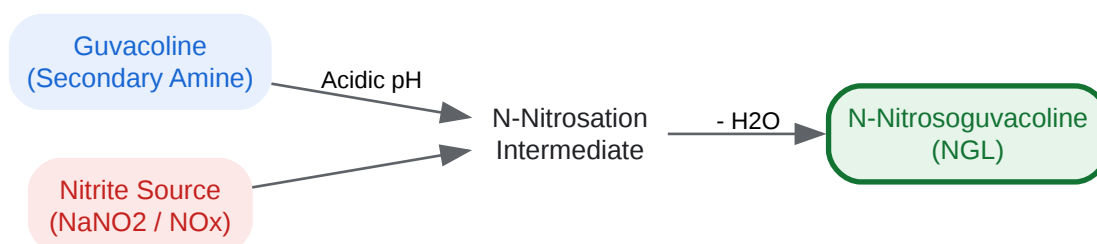
Analyte	Precursor (m/z)	Product (m/z)	CE (eV)	Role	Mechanism
N-Guv	171.1	140.1	15	Quantifier	Loss of -OCH ₃ (Methoxy)
N-Guv	171.1	111.1	25	Qualifier	Loss of -COOCH ₃ (Ester)
N-Guv	171.1	154.1	12	Qualifier	Loss of -OH

Note: Collision Energies (CE) are instrument-dependent and must be optimized.

Visual Workflows

Formation Pathway

Understanding the origin of NGL helps in root-cause analysis during drug manufacturing.

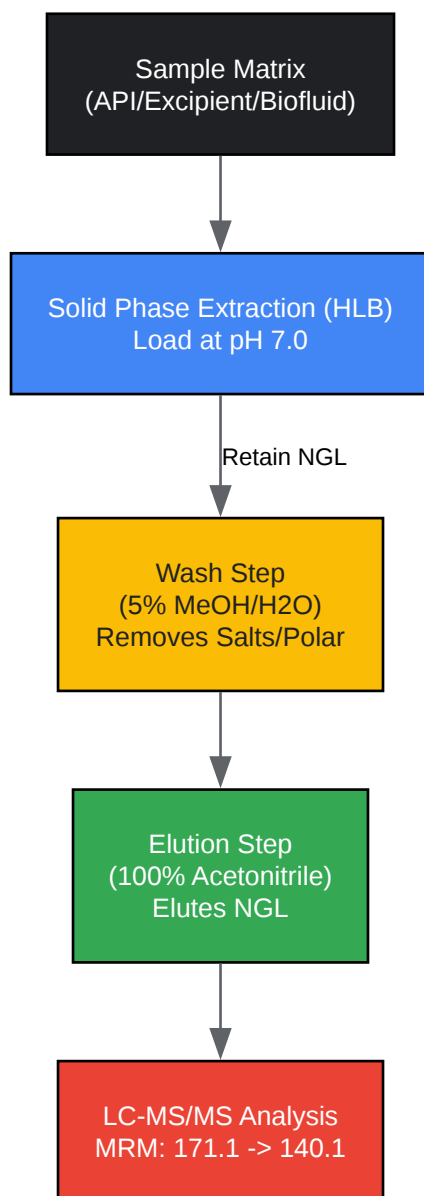


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Figure 1: Mechanism of **N-Nitrosoguvacoline** formation from Guvacoline and nitrosating agents.

Analytical Workflow

A self-validating extraction logic distinguishing between basic alkaloids and non-basic nitrosamines.



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Figure 2: Optimized SPE workflow for NGL isolation.

Method Validation Criteria

To ensure trustworthiness, the method must meet the following performance criteria (based on ICH Q2(R2) guidelines):

Parameter	Acceptance Criteria
Linearity (R ²)	> 0.995 over range 0.5 – 100 ng/mL
Recovery	80% – 120% (spiked at 3 levels)
Precision (RSD)	< 15% (Inter-day and Intra-day)
Sensitivity (LOQ)	≤ 0.5 ng/mL (or 0.03 ppm in solid matrix)
Specificity	No interference at retention time of NGL in blank matrix

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